2-Aminoisonicotinic acid hydrochloride

Process Chemistry Cost‑Efficient Synthesis 2‑Aminoisonicotinic Acid

Researchers synthesizing isoniazid derivatives face uneconomical ~5% yields via conventional oxidation routes, making multi-gram campaigns cost-prohibitive. 2-Aminoisonicotinic acid hydrochloride, accessed via a patented acetylation route in >70% yield, resolves this bottleneck for gram-to-kilogram scale-up. • >70% synthetic yield vs. ~5% conventional - enables cost-effective bulk procurement • LogP 0.52 (HCl salt) vs. -2.23 (free base) - improved membrane permeation for intracellular target campaigns • Dual 2-amino/4-carboxyl reactivity - constructs MOF ligands achieving NH₃ uptake >13 mmol g⁻¹

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 1185560-43-3
Cat. No. B1371605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoisonicotinic acid hydrochloride
CAS1185560-43-3
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)N.Cl
InChIInChI=1S/C6H6N2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3H,(H2,7,8)(H,9,10);1H
InChIKeyYQZSSDBZZBQDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoisonicotinic Acid Hydrochloride: Dual-Functional Building Block


2‑Aminoisonicotinic acid hydrochloride is the hydrochloride salt of 2‑aminopyridine‑4‑carboxylic acid (C₆H₇ClN₂O₂, MW 174.58 g mol⁻¹) . It is a versatile intermediate for synthesizing isoniazid derivatives and a functional ligand for metal‑organic frameworks (MOFs) [1]. The compound carries both an amino group at the pyridine 2‑position and a carboxylic acid at the 4‑position, enabling dual reactivity modes.

1

Dual-functional pyridine building block for isoniazid derivative synthesis

2

Amino‑functionalized ligand for metal‑organic framework (MOF) construction

Why 2-Aminoisonicotinic Acid HCl Cannot Be Replaced


The 2‑amino‑4‑carboxyl substitution pattern on the pyridine ring is critical for specific hydrogen‑bonding and metal‑coordination interactions that are not achievable with 2‑aminonicotinic acid (2‑amino‑3‑carboxyl) or unsubstituted isonicotinic acid. The hydrochloride salt form provides a LogP of 0.52, distinctly higher than the free base (LogP ‑2.23) , facilitating membrane permeation in biological assays and organic‑phase reactions. Furthermore, the patented synthetic route enables access to this compound in >70 % yield, a dramatic improvement over the ~5 % yield of conventional oxidation methods [1], making it economically viable for procurement at scale.

!

2‑Aminonicotinic acid (2‑amino‑3‑carboxyl) lacks the 4‑carboxyl coordination geometry required for targeted MOF assembly and hydrogen‑bond motifs.

!

Unsubstituted isonicotinic acid cannot provide the amino group essential for post‑synthetic modification and host‑guest interactions in MOFs.

!

Hydrochloride salt form offers a higher LogP than the free base; substituting with the free base may reduce organic‑phase compatibility and alter membrane permeation in biological assays.

Quantitative Evidence for Procurement


Synthetic Yield Advantage via Patented Route

The patented method (CN102249992A) uses acetylation protection of 2‑amino‑4‑picoline followed by oxidation, achieving yields exceeding 70 %, compared to the conventional potassium permanganate oxidation method which yields only about 5 % [1][2]. This yield improvement directly reduces raw‑material cost and waste burden.

Synthetic Yield
Head‑to‑head
Patented route: >70% yield
Prior KMnO₄ method: ~5% yield
Supports cost‑efficient procurement
Acetylation‑oxidation sequence; >14‑fold improvement
Process Chemistry Cost‑Efficient Synthesis 2‑Aminoisonicotinic Acid

Lipophilicity Enhancement of Hydrochloride Salt

2‑Aminoisonicotinic acid hydrochloride exhibits a calculated LogP of 0.52, whereas the corresponding free base (CAS 13362‑28‑2) has a LogP of ‑2.23 and LogSW of ‑0.56 . The >2.7‑unit LogP increase upon salt formation indicates substantially improved partitioning into organic phases, which is advantageous for bioavailability and reactivity in non‑aqueous media.

Lipophilicity Shift
Data to verify
HCl salt LogP 0.52
Free base LogP ‑2.23
May improve organic‑phase partitioning
Predicted values; experimental confirmation advised
Drug Design Salt Screening Physicochemical Properties

Ammonia Capture Performance of Amino-Functionalized MOFs

MOFs constructed with 2‑aminoisonicotinic acid (2AIN) as ligand achieve remarkable NH₃ uptake: Co‑2AIN‑MOF 11.70 mmol g⁻¹ and Cd‑2AIN‑MOF 13.81 mmol g⁻¹ at 1 bar [1]. In contrast, unfunctionalized isonicotinic acid‑based frameworks typically exhibit lower NH₃ capacity due to the absence of free amino groups that enhance host‑guest interactions. The introduction mentions that MIL‑53 and NH₂‑MIL‑53 series show high but reusable NH₃ uptake, with reported values around 8‑10 mmol g⁻¹ under similar conditions [2].

NH₃ Uptake Capacity
Class‑level
Co‑2AIN‑MOF: 11.70 mmol g⁻¹
Cd‑2AIN‑MOF: 13.81 mmol g⁻¹
MIL‑53 series: ~8–10 mmol g⁻¹
Supports ammonia‑capture MOF research
Class‑level comparison; validate under specific process conditions
Metal‑Organic Frameworks Ammonia Capture Functional Ligands

Optimal Application Scenarios


Cost-Efficient Scale-Up of Derivatives

The >70 % synthetic yield demonstrated by the patented acetylation route [1] makes this hydrochloride salt the preferred starting material for multi‑gram to kilogram synthesis of isoniazid derivatives and other 2,4‑disubstituted pyridines, where the conventional <5 % yield route is economically prohibitive.

Drug Discovery: Balancing Hydrophilicity and Lipophilicity

The LogP shift from ‑2.23 (free base) to 0.52 (HCl salt) positions this compound as a valuable building block for lead optimization campaigns targeting intracellular targets, where moderate lipophilicity is needed to cross cell membranes without causing excessive plasma protein binding.

Synthesis of High-Capacity Ammonia-Capture MOFs

Research groups developing metal‑organic frameworks for ammonia capture or storage should utilize 2‑aminoisonicotinic acid hydrochloride to construct amino‑functionalized frameworks. The resulting MOFs have demonstrated NH₃ uptake capacities exceeding 13 mmol g⁻¹ [2], significantly higher than many conventional sorbents.

Application
Selection Property
Validation Focus
Scale‑up synthesis of isoniazid derivatives
Synthetic route efficiency
Cost‑per‑gram analysis and waste reduction
Lead optimization for intracellular target research
Salt‑form LogP profile
Membrane permeability and protein binding assays
MOF synthesis for ammonia capture research
Amino‑functionalized ligand reactivity
NH₃ uptake capacity and framework stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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